L-Phenylalanine (2-13C)

Catalog No.
S1529472
CAS No.
136056-01-4
M.F
C9H11NO2
M. Wt
166.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Phenylalanine (2-13C)

CAS Number

136056-01-4

Product Name

L-Phenylalanine (2-13C)

IUPAC Name

(2R)-2-amino-3-phenyl(213C)propanoic acid

Molecular Formula

C9H11NO2

Molecular Weight

166.18 g/mol

InChI

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m1/s1/i8+1

InChI Key

COLNVLDHVKWLRT-IDMPRHEVSA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N

Isomeric SMILES

C1=CC=C(C=C1)C[13C@@H](C(=O)O)N

L-Phenylalanine (2-13C) is a stable isotope-labeled amino acid designed for use as a tracer in metabolic research. The specific placement of the ¹³C isotope at the alpha-carbon (C2) position allows for precise tracking of the amino acid's core backbone through complex biochemical transformations. This makes it a critical tool for quantitative investigations using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to elucidate metabolic fluxes, protein dynamics, and the biosynthesis of natural products derived from phenylalanine. [1]

The procurement of a specific isotopologue is critical, as the metabolic fate of each carbon in phenylalanine is distinct. Substitution with L-Phenylalanine (1-¹³C) is unsuitable for tracking backbone metabolism because the 1-¹³C label on the carboxyl group is immediately lost as ¹³CO₂ during oxidation, a primary catabolic event. [1] While this is useful for whole-body oxidation studies, it provides no information on downstream pathways. Conversely, labels on the aromatic ring, such as in L-Phenylalanine (ring-¹³C₆), track the fate of the side chain, which is irrelevant for studying backbone incorporation or transamination. L-Phenylalanine (2-¹³C) is the only common variant that preserves the isotopic label on the amino acid's core structure after decarboxylation or deamination, enabling unambiguous analysis of pathways where the backbone is the key structural unit.

Precursor Suitability: Enables High-Resolution NMR Studies by Creating Isolated ¹H-¹³C Spin Systems

Site-specific labeling of phenylalanine at the Cα (C2) position is a key strategy for simplifying complex NMR spectra of large proteins. This specific labeling pattern creates an isolated ¹H-¹³C spin system, which eliminates ¹³C-¹³C strong-coupling effects that are prevalent with uniformly labeled phenylalanine and broaden spectral lines. [1] In a bacterial expression system designed for site-specific labeling, incorporation of the ¹³C label at the Cα position reached approximately 95%. [1] This high level of specific incorporation is critical for generating clean, high-resolution spectra, enabling unambiguous resonance assignment and the study of protein dynamics in systems that are intractable with other labeling methods.

Evidence DimensionIsotopic Incorporation at Cα (C2) Position
Target Compound Data~95% ¹³C Incorporation
Comparator Or BaselineUniformly ¹³C-labeled Phenylalanine (causes line broadening and spectral complexity)
Quantified DifferenceProvides isolated spin systems, eliminating ¹³C-¹³C coupling that complicates uniformly labeled samples.
ConditionsBacterial overexpression system for recombinant protein production.

For researchers in structural biology, this specific label provides higher quality NMR data for large proteins than uniformly labeled alternatives, justifying the selection of a site-specific precursor.

Mechanistic Clarity: Superior Tracer for Differentiating Transamination from Decarboxylation Pathways

In metabolic flux analysis, distinguishing between competing catabolic pathways is essential. When phenylalanine is metabolized, it can undergo oxidative decarboxylation (loss of C1 as CO₂) or transamination (conversion of the C2-amino group to a keto group). Using L-Phenylalanine (1-¹³C) as a tracer only measures the flux through decarboxylation, as the label is lost. In contrast, L-Phenylalanine (2-¹³C) retains its label during transamination, forming ¹³C-labeled phenylpyruvate. This allows for direct, quantitative measurement of the flux into pathways that utilize the carbon backbone, a measurement that is impossible with the 1-¹³C isotopologue.

Evidence DimensionMetabolic Information Retained
Target Compound DataLabel retained in phenylpyruvate, allowing quantification of transamination flux.
Comparator Or BaselineL-Phenylalanine (1-¹³C): Label is immediately lost as ¹³CO₂ upon decarboxylation, preventing analysis of downstream backbone metabolism.
Quantified DifferenceProvides pathway-specific flux data unattainable with the 1-¹³C alternative.
ConditionsCellular metabolic flux analysis (MFA) experiments.

This compound is the correct choice for researchers needing to quantify the partitioning of phenylalanine between oxidative and transamination pathways, as a 1-¹³C label provides incomplete and potentially misleading data.

Precursor Suitability: Essential for Elucidating Phenylpropanoid and Flavonoid Biosynthesis

Phenylalanine is the primary precursor for the vast class of phenylpropanoid natural products, including flavonoids, lignins, and coumarins. The biosynthesis of these compounds is initiated by the enzyme phenylalanine ammonia-lyase (PAL), which removes the amino group and is often followed by the loss of the C1 carboxyl carbon. [1] To verify that the core C6-C2 backbone of phenylalanine is incorporated into a final product, a tracer labeled at the C2 or C3 position is required. Using L-Phenylalanine (1-¹³C) as a precursor would fail to show incorporation into the final structure. Therefore, L-Phenylalanine (2-¹³C) is the appropriate procurement choice for feeding studies designed to confirm the biosynthetic origin of these high-value plant and microbial metabolites.

Evidence DimensionTracer Incorporation into Downstream Products
Target Compound Data¹³C label is retained on the phenylpropanoid backbone after initial enzymatic steps.
Comparator Or BaselineL-Phenylalanine (1-¹³C): ¹³C label is lost during biosynthesis and does not appear in the final flavonoid or lignin structure.
Quantified DifferenceEnables definitive confirmation of biosynthetic origin, whereas the 1-¹³C tracer provides a false negative.
ConditionsIsotopic labeling studies in plants, bacteria, or fungi to trace secondary metabolite pathways.

For natural product chemists and metabolic engineers, this compound provides conclusive evidence of precursor incorporation, avoiding the incorrect conclusions that would arise from using the more common 1-¹³C labeled version.

High-Resolution Structural Analysis of Large Proteins by NMR

For determining the structure and dynamics of high-molecular-weight proteins where spectral overlap and line broadening are significant challenges. The use of L-Phenylalanine (2-¹³C) as a precursor for recombinant protein expression provides sharp, unambiguous signals from phenylalanine residues, enabling the acquisition of critical structural constraints. [1]

Quantitative Flux Analysis of Phenylketonuria (PKU) and Other Aminoacidopathies

In studies of metabolic disorders like PKU, it is crucial to measure the flux through alternative catabolic pathways such as transamination. L-Phenylalanine (2-¹³C) allows researchers to quantify the production of labeled phenylpyruvate and other downstream metabolites, providing a more complete picture of metabolic dysregulation than can be achieved with 1-¹³C tracers.

Elucidating the Biosynthetic Pathways of High-Value Natural Products

When investigating the biosynthesis of flavonoids, stilbenes, or other phenylpropanoids in plants or engineered microbes, feeding with L-Phenylalanine (2-¹³C) serves as the definitive method to confirm the incorporation of the phenylalanine backbone into the final molecule. [2] This is essential for pathway discovery and metabolic engineering efforts.

XLogP3

-1.5

Dates

Last modified: 04-14-2024

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